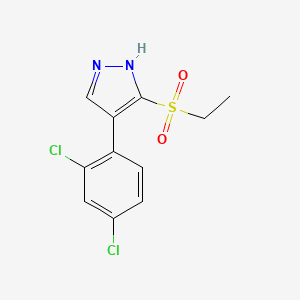
4-(2,4-Dichlorophenyl)-3-(ethylsulfonyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-Dichlorophenyl)-3-(ethylsulfonyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole family This compound is characterized by the presence of a dichlorophenyl group and an ethylsulfonyl group attached to a pyrazole ring
Preparation Methods
The synthesis of 4-(2,4-Dichlorophenyl)-3-(ethylsulfonyl)-1H-pyrazole typically involves the reaction of 2,4-dichlorophenylhydrazine with ethylsulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the pyrazole ring. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
4-(2,4-Dichlorophenyl)-3-(ethylsulfonyl)-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2,4-Dichlorophenyl)-3-(ethylsulfonyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2,4-Dichlorophenyl)-3-(ethylsulfonyl)-1H-pyrazole involves its interaction with specific molecular targets. The dichlorophenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The ethylsulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
4-(2,4-Dichlorophenyl)-3-(ethylsulfonyl)-1H-pyrazole can be compared with other similar compounds such as:
4-(2,4-Dichlorophenyl)-1H-pyrazole: Lacks the ethylsulfonyl group, which may affect its solubility and biological activity.
3-(Ethylsulfonyl)-1H-pyrazole: Lacks the dichlorophenyl group, which may reduce its potential interactions with biological targets.
2,4-Dichlorophenylhydrazine: A precursor in the synthesis of the compound, with different chemical properties and applications.
The uniqueness of this compound lies in the combination of the dichlorophenyl and ethylsulfonyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H10Cl2N2O2S |
|---|---|
Molecular Weight |
305.2 g/mol |
IUPAC Name |
4-(2,4-dichlorophenyl)-5-ethylsulfonyl-1H-pyrazole |
InChI |
InChI=1S/C11H10Cl2N2O2S/c1-2-18(16,17)11-9(6-14-15-11)8-4-3-7(12)5-10(8)13/h3-6H,2H2,1H3,(H,14,15) |
InChI Key |
KSNYRNLSNPBGFE-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=NN1)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Cyclopropyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B11791370.png)

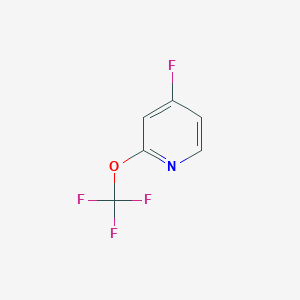
![Tert-butyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B11791379.png)
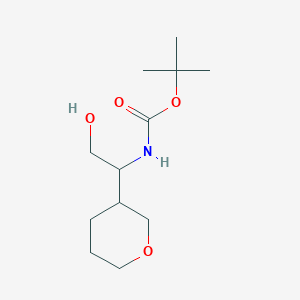
![2-amino-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-N-propan-2-ylpropanamide](/img/structure/B11791385.png)
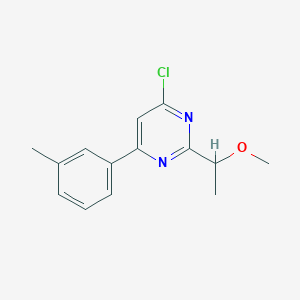

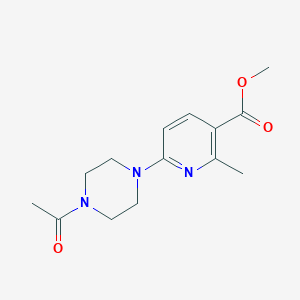
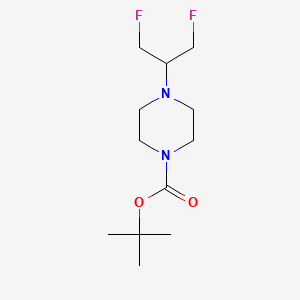

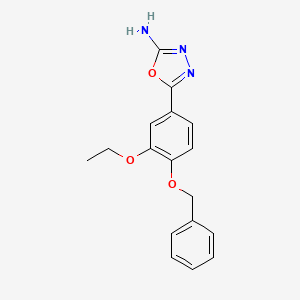

![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N,3-dimethylbutanamide](/img/structure/B11791445.png)
